molecular formula C6H6ClN3O B7977911 2-Amino-5-chloropyridine-4-carboxamide

2-Amino-5-chloropyridine-4-carboxamide

Cat. No.: B7977911
M. Wt: 171.58 g/mol
InChI Key: LSDKCHDTGJMACB-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine-4-carboxamide is a chemical compound of significant interest within the field of organic chemistry. This compound, identified by its molecular formula C6H6ClN3O, is a chlorinated derivative of pyridine. It is widely utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where it serves as an essential intermediate in the production of numerous drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amination and carboxamidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Electrophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which 2-Amino-5-chloropyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyridine ring influence the compound’s reactivity and interactions with biological molecules, making it effective in various biochemical and pharmacological applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-chloropyridine-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties to the molecule. This makes it a versatile building block in organic synthesis and a valuable intermediate in the production of various therapeutic agents .

Properties

IUPAC Name

2-amino-5-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKCHDTGJMACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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